molecular formula C19H18O6 B600735 5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 1570-06-5

5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B600735
CAS No.: 1570-06-5
M. Wt: 342.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with appropriate methoxy-substituted phenols under acidic conditions to form the benzopyran core. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in large-scale production to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but it is known to influence the expression of genes related to these processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenylacetic acid
  • 2-(2-Methoxyphenyl)benzoxazole

Comparison

Compared to these similar compounds, 5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its multiple methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1570-06-5

Molecular Formula

C19H18O6

Molecular Weight

342.34

Synonyms

5,6,7-Trimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.